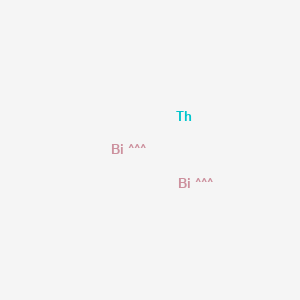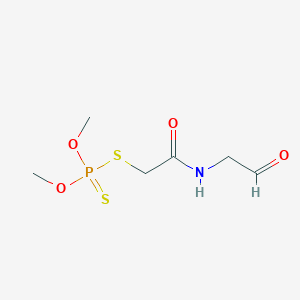
O,O-dimethyl S-2-oxo-2-(2-oxoethylamino)ethyl phosphorodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formothion solution, known chemically as S-[2-(formylmethylamino)-2-oxoethyl] O,O-dimethyl dithiophosphate, is an organophosphorus compound primarily used as an insecticide and acaricide. It is effective against a variety of sucking pests and some biting and chewing insects. The compound is characterized by its yellow viscous oil or crystalline mass form and has a molecular weight of 257.27 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formothion is synthesized through the reaction of N-formyl-N-methylcarbamoylmethyl chloride with O,O-dimethyl phosphorodithioate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of formothion involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as:
- Dissolving the reactants in a suitable solvent like toluene or xylene.
- Adding a base to initiate the reaction.
- Purifying the product through distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Formothion undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Water and a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: N-formyl-N-methylcarbamoylmethyl alcohol and O,O-dimethyl phosphorodithioate.
Oxidation: Sulfoxides and sulfones.
Applications De Recherche Scientifique
Formothion is widely used in scientific research due to its insecticidal properties. Some of its applications include:
Mécanisme D'action
Formothion exerts its effects by inhibiting the enzyme cholinesterase. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing continuous nerve impulses, which ultimately result in the paralysis and death of the insect . The compound is also suspected to be an endocrine disruptor, affecting hormonal balance in exposed organisms .
Comparaison Avec Des Composés Similaires
Parathion: Another organophosphorus insecticide with a similar mode of action but higher toxicity.
Malathion: Less toxic compared to formothion and used in both agricultural and residential pest control.
Diazinon: Similar in structure and function but with different environmental persistence and toxicity profiles.
Uniqueness of Formothion: Formothion is unique due to its relatively low toxicity among organophosphorus insecticides, making it safer for use in various applications. Its effectiveness against a broad spectrum of pests and its stability in non-polar solvents further enhance its utility .
Propriétés
Formule moléculaire |
C6H12NO4PS2 |
|---|---|
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
2-dimethoxyphosphinothioylsulfanyl-N-(2-oxoethyl)acetamide |
InChI |
InChI=1S/C6H12NO4PS2/c1-10-12(13,11-2)14-5-6(9)7-3-4-8/h4H,3,5H2,1-2H3,(H,7,9) |
Clé InChI |
YWTMNNAJWPZMJC-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)SCC(=O)NCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


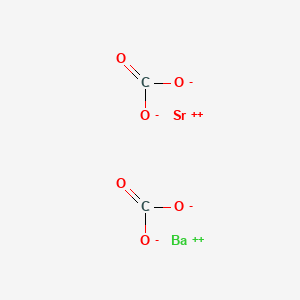
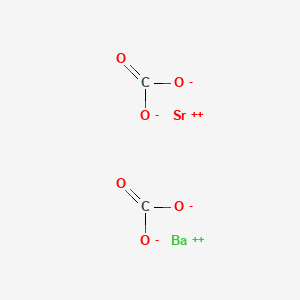
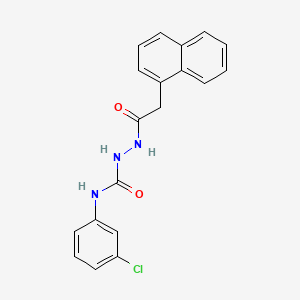
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
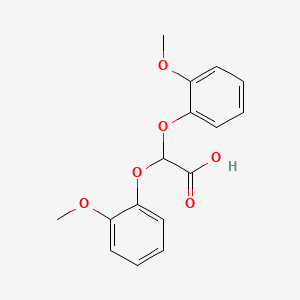
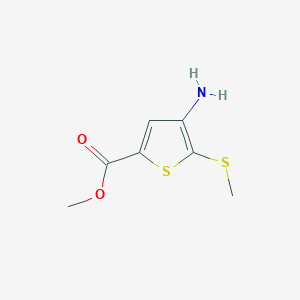
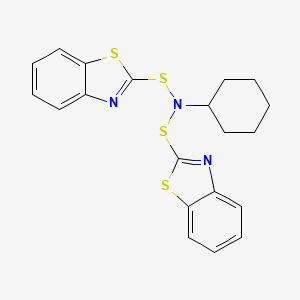
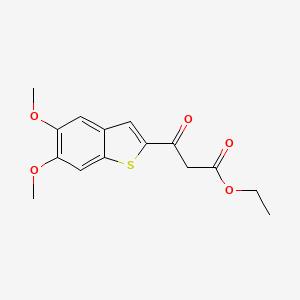
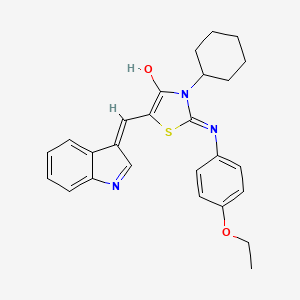
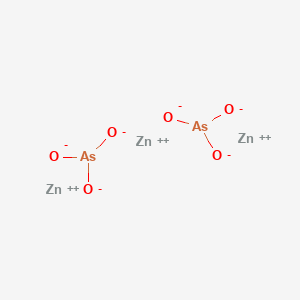
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)
![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)
